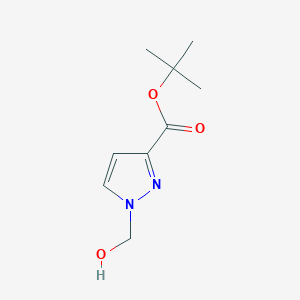tert-butyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC16411509
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H14N2O3 |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)7-4-5-11(6-12)10-7/h4-5,12H,6H2,1-3H3 |
| Standard InChI Key | FGXLPQSYXRQGBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1=NN(C=C1)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, tert-butyl 1-(hydroxymethyl)pyrazole-3-carboxylate, reflects its substitution pattern on the pyrazole ring. The hydroxymethyl group () is attached to the nitrogen at the 1-position, while the tert-butyloxycarbonyl () group occupies the 3-position (Figure 1) . This regiochemistry distinguishes it from the isomeric tert-butyl 3-(hydroxymethyl)-1H-pyrazole-1-carboxylate, where substituents are reversed .
Table 1: Key Molecular Descriptors
Stereoelectronic Features
The tert-butyl group introduces steric hindrance, potentially influencing the compound’s reactivity in substitution or coupling reactions. The hydroxymethyl group enhances solubility in polar solvents and provides a site for further functionalization, such as oxidation to a carboxylic acid or esterification . Computational studies of analogous pyrazole derivatives suggest that the electron-withdrawing carboxylate group at the 3-position stabilizes the ring via resonance, while the hydroxymethyl group participates in hydrogen bonding .
Physicochemical Properties
Thermal Stability
Predicted thermochemical data indicate a boiling point of 308.4°C and a density of 1.17 g/cm³, consistent with its moderate polarity and molecular weight . The tert-butyl group likely contributes to thermal stability, as evidenced by analogs retaining integrity at temperatures exceeding 250°C .
Solubility and Reactivity
The hydroxymethyl group confers solubility in alcohols, DMSO, and DMF, while the tert-butyl ester enhances lipophilicity. Reactivity is dominated by:
-
Ester Hydrolysis: Under acidic or basic conditions, yielding 1-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
-
Hydroxymethyl Oxidation: Conversion to a formyl or carboxyl group using oxidizing agents like PCC or KMnO₄.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The -NMR spectrum (predicted) displays signals for:
-
tert-Butyl Group: A singlet at δ 1.40 ppm (9H).
-
Pyrazole Ring: Two doublets between δ 6.50–8.00 ppm (2H).
-
Hydroxymethyl: A triplet at δ 4.50 ppm (2H, ) and a broad singlet at δ 2.50 ppm (1H, ) .
Infrared (IR) Spectroscopy
Key absorptions include:
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s structure aligns with scaffolds used in kinase inhibitors (e.g., JAK/STAT pathway modulators) and antiviral agents. Derivatives bearing fluorinated or amino-substituted pyrazoles show enhanced bioactivity .
Materials Science
Incorporation into metal-organic frameworks (MOFs) or polymers leverages its hydrogen-bonding capacity and thermal stability. For example, pyrazole-carboxylate ligands improve the porosity and gas adsorption properties of MOFs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume